molecular formula C19H24N4O4 B3736256 2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide

2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide

Cat. No. B3736256
M. Wt: 372.4 g/mol
InChI Key: CXSMSOWNWYZXHY-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

Pyrazolo [3,4- b ]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1 H - and 2 H -isomers . More than 300,000 1 H -pyrazolo [3,4- b ]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Future Directions

Based on scaffold hopping and computer-aid drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .

properties

IUPAC Name

2-[4-(1-tert-butyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-19(2,3)23-18-13(9-21-23)12(8-17(25)22-18)11-5-6-14(15(7-11)26-4)27-10-16(20)24/h5-7,9,12H,8,10H2,1-4H3,(H2,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSMSOWNWYZXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC(=C(C=C3)OCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide
Reactant of Route 3
2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide
Reactant of Route 4
2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(1-tert-butyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide

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